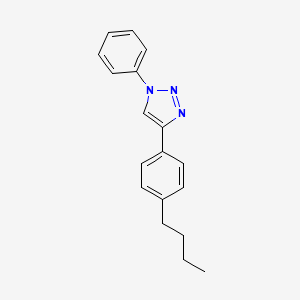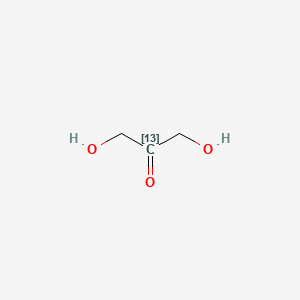
4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole: is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a triazole ring substituted with a butylphenyl group and a phenyl group, which imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring.
-
Starting Materials
- 4-Butylphenyl azide
- Phenylacetylene
-
Reaction Conditions
- Catalyst: Copper(I) iodide (CuI)
- Solvent: Dimethylformamide (DMF)
- Temperature: 60°C
- Reaction Time: 12 hours
-
Procedure
- Dissolve 4-butylphenyl azide and phenylacetylene in DMF.
- Add copper(I) iodide as the catalyst.
- Stir the reaction mixture at 60°C for 12 hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole can undergo oxidation reactions to form corresponding oxides.
- Common reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
-
Reduction
- The compound can be reduced to form the corresponding amines.
- Common reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
-
Substitution
- The triazole ring can undergo substitution reactions with various electrophiles.
- Common reagents: Alkyl halides, Acyl chlorides.
Major Products
- Oxidation of this compound typically yields triazole oxides.
- Reduction reactions produce triazole amines.
- Substitution reactions result in various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Biology
Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules, aiding in the study of biological processes and the development of diagnostic tools.
Medicine
Drug Development: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.
Mécanisme D'action
The mechanism of action of 4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, modulating their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methylphenyl)-1-phenyl-1H-1,2,3-triazole
- 4-(4-Ethylphenyl)-1-phenyl-1H-1,2,3-triazole
- 4-(4-Propylphenyl)-1-phenyl-1H-1,2,3-triazole
Uniqueness
4-(4-Butylphenyl)-1-phenyl-1H-1,2,3-triazole is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences the compound’s solubility and reactivity. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic interactions and stability.
Propriétés
Formule moléculaire |
C18H19N3 |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
4-(4-butylphenyl)-1-phenyltriazole |
InChI |
InChI=1S/C18H19N3/c1-2-3-7-15-10-12-16(13-11-15)18-14-21(20-19-18)17-8-5-4-6-9-17/h4-6,8-14H,2-3,7H2,1H3 |
Clé InChI |
XBYPKOGPBHOMGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)


![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)

![Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-](/img/structure/B14136552.png)
![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)


![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)

![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)
![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
